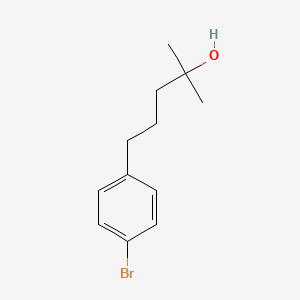

5-(4-Bromophenyl)-2-methylpentan-2-ol

Description

Structural Features and Core Chemical Significance

The chemical identity and reactivity of 5-(4-bromophenyl)-2-methylpentan-2-ol (B6156815) are dictated by its distinct structural components: a 4-bromophenyl group, a five-carbon aliphatic chain, and a tertiary alcohol moiety.

The 4-Bromophenyl Group: This aromatic ring substituted with a bromine atom is a cornerstone of its chemical utility. The bromine atom, located at the para-position, is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward formation of new carbon-carbon or carbon-heteroatom bonds, enabling the elaboration of the molecular framework. Furthermore, the bromine atom influences the electronic properties of the phenyl ring through its inductive and resonance effects.

The Aliphatic Linker: A pentane (B18724) chain separates the aromatic ring from the alcohol. This flexible linker provides distance between the two functional groups, which can be crucial in the design of molecules where specific spatial arrangements are required, for instance, in the development of bioactive compounds that need to span a certain distance to interact with a biological target.

The Tertiary Alcohol: The hydroxyl group is situated on a tertiary carbon (C2), which is also substituted with two methyl groups. This tertiary alcohol is resistant to oxidation under standard conditions. It can, however, participate in nucleophilic substitution reactions under acidic conditions, potentially leading to the formation of a stable tertiary carbocation. The hydroxyl group can also be converted into other functionalities, such as ethers or esters, or serve as a directing group in certain reactions.

The combination of a reactive aromatic halide and a sterically hindered tertiary alcohol within the same molecule presents a synthetically valuable profile, allowing for selective transformations at either end of the structure.

Physicochemical Properties of this compound

The following data is estimated based on the compound's structure, as extensive experimental data is not publicly available.

| Property | Value |

| Molecular Formula | C₁₂H₁₇BrO |

| Molecular Weight | 257.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 942068-19-9 |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and insoluble in water |

Contextual Overview of Brominated Phenyl Alcohols in Synthesis

Brominated phenyl alcohols are a well-established class of intermediates in organic synthesis due to their bifunctional nature. The presence of both a hydroxyl group and an aryl bromide allows for a wide array of sequential or orthogonal chemical modifications.

The aryl bromide functionality is most notably exploited in palladium-catalyzed cross-coupling reactions. This has become a foundational tool for the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. For instance, the bromine atom can be substituted with aryl, alkyl, or alkynyl groups, providing a powerful method for molecular diversification.

The alcohol moiety can be used in several ways. It can be protected during a reaction at the aryl bromide site and then deprotected for further transformation. Alternatively, the alcohol can be converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions. echemi.com In some synthetic strategies, the hydroxyl group can act as an internal nucleophile or a directing group, influencing the regioselectivity of reactions on the aromatic ring.

The synthesis of these bifunctional molecules often involves standard organometallic procedures, such as the addition of a Grignard or organolithium reagent derived from a brominated aromatic compound to a ketone or epoxide. For example, the synthesis of this compound could theoretically be achieved by reacting a Grignard reagent formed from 1-bromo-4-propylbenzene (B1266215) with acetone.

Research Trajectories and Contemporary Chemical Challenges

While specific research focusing solely on this compound is limited, its structure is representative of intermediates used in several cutting-edge research areas.

Medicinal Chemistry: Molecules containing the bromophenyl motif are common in drug discovery. The bromine atom can be used as a handle to append other fragments to a lead compound, or it can be retained in the final molecule to form halogen bonds with biological targets. For example, complex molecules containing bromophenyl groups have been investigated as potent receptor antagonists. researchgate.net The tertiary alcohol part of the molecule could also contribute to binding interactions or modulate pharmacokinetic properties like solubility and metabolic stability.

Materials Science: Aryl bromides are precursors for the synthesis of conjugated polymers and organic light-emitting diodes (OLEDs). The ability to perform cross-coupling reactions at the bromine position allows for the construction of extended π-conjugated systems, which are essential for the electronic properties of these materials.

Development of Novel Synthetic Methodologies: The synthesis of complex molecules often requires intermediates with precisely positioned functional groups. Brominated phenyl alcohols serve as excellent test substrates for developing new cross-coupling reactions, C-H activation methods, or novel protecting group strategies.

A contemporary challenge in working with such molecules is achieving high selectivity and efficiency in multi-step synthetic sequences. For a molecule like this compound, a key challenge would be to perform reactions on the aryl bromide without affecting the tertiary alcohol, which can be sensitive to acidic conditions that might be generated in certain coupling reactions. Developing catalytic systems that operate under mild and neutral conditions is therefore an ongoing area of research. Another challenge is the stereoselective synthesis of related chiral alcohols, which is of paramount importance in the pharmaceutical industry.

Structure

3D Structure

Properties

Molecular Formula |

C12H17BrO |

|---|---|

Molecular Weight |

257.17 g/mol |

IUPAC Name |

5-(4-bromophenyl)-2-methylpentan-2-ol |

InChI |

InChI=1S/C12H17BrO/c1-12(2,14)9-3-4-10-5-7-11(13)8-6-10/h5-8,14H,3-4,9H2,1-2H3 |

InChI Key |

RSFXAVWDGBWTSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCC1=CC=C(C=C1)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Bromophenyl 2 Methylpentan 2 Ol

Classical Approaches and Historical Developments

Historically, the synthesis of tertiary alcohols has been dominated by the addition of organometallic reagents to ketone or ester precursors. The Grignard reaction, discovered by Victor Grignard in 1900, represents the most fundamental and enduring method for this transformation. masterorganicchemistry.commasterorganicchemistry.com This reaction's versatility in forming carbon-carbon bonds has made it a cornerstone of organic synthesis for over a century. nih.gov

The classical approach to synthesizing 5-(4-Bromophenyl)-2-methylpentan-2-ol (B6156815) would involve a Grignard reagent, which acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of a suitable ketone or ester. organicchemistrytutor.comlibretexts.org This reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. adichemistry.com The reaction proceeds via a nucleophilic addition to the carbonyl group, forming a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol. organicchemistrytutor.comyoutube.com This robust and high-yielding reaction remains a staple in both academic and industrial laboratories for the preparation of tertiary alcohols.

Modern Synthetic Strategies and Chemo-/Regioselective Routes

While classical methods are effective, modern synthetic chemistry often seeks greater efficiency and control. For a molecule like this compound, modern strategies still heavily rely on the foundational Grignard reaction but focus on aspects like precursor availability, reaction optimization, and functional group tolerance.

The most direct and efficient synthesis of this compound is achieved through a Grignard reaction. There are two primary disconnection approaches for this molecule:

Reaction of a Ketone with a Methyl Grignard Reagent: This route involves the reaction of 5-(4-bromophenyl)pentan-2-one (B2734811) with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The Grignard reagent adds once to the ketone to form the desired tertiary alcohol. masterorganicchemistry.comlibretexts.org

Reaction of an Ester with a Methyl Grignard Reagent: This approach uses a methyl ester precursor, such as methyl 4-(4-bromophenyl)butanoate, which reacts with two equivalents of a methyl Grignard reagent. masterorganicchemistry.comlibretexts.org The first equivalent adds to the ester to form an intermediate ketone, which is not isolated but immediately reacts with the second equivalent of the Grignard reagent to yield the tertiary alcohol. masterorganicchemistry.comadichemistry.com

The synthesis of the required precursor, 4-(4-bromophenyl)butanoic acid, can be accomplished via methods such as the reduction of 4-(4-bromophenyl)-4-oxobutanoic acid. chemicalbook.com

Optimization of Grignard reactions involves several key parameters. Rigorously anhydrous conditions are critical, as Grignard reagents are strong bases that react readily with water or other acidic protons. masterorganicchemistry.comyoutube.com The choice of solvent (typically diethyl ether or THF) is important for stabilizing the reagent. adichemistry.com Temperature control is also crucial; while the reaction is often initiated at room temperature or with gentle warming, it can be highly exothermic, sometimes requiring cooling to maintain a controlled reaction rate. prepchem.com

Table 1: Potential Grignard Synthesis Routes

| Route | Carbonyl Precursor | Grignard Reagent | Equivalents of Grignard | Key Features |

|---|---|---|---|---|

| 1 | 5-(4-bromophenyl)pentan-2-one | Methylmagnesium bromide | 1.0 | Requires synthesis of the specific ketone precursor. |

| 2 | Methyl 4-(4-bromophenyl)butanoate | Methylmagnesium bromide | 2.0 | Utilizes a more readily accessible ester precursor; two C-C bonds are formed with the same nucleophile. libretexts.org |

Stereoselective synthesis is a critical area of modern chemistry focused on controlling the three-dimensional arrangement of atoms in a molecule. Methodologies such as the use of chiral auxiliaries, asymmetric catalysis, and enzymatic biotransformations are employed to produce specific enantiomers or diastereomers of chiral molecules.

However, it is crucial to note that This compound is an achiral molecule. The carbon atom bearing the hydroxyl group (C2) is bonded to two identical methyl groups, meaning it is not a stereocenter. Consequently, the molecule does not have enantiomers, and methods for stereoselective synthesis are not applicable for its preparation. The following sections describe these powerful asymmetric methods in a general context to illustrate their principles, while acknowledging their non-applicability to the synthesis of the specific achiral target compound.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary creates a chiral environment, causing one of a set of possible stereoisomeric products to be formed preferentially (diastereoselective synthesis). researchgate.net After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org This strategy has been successfully applied to a wide range of transformations, including alkylations and aldol (B89426) reactions, to produce enantiomerically pure alcohols and other chiral building blocks. researchgate.net For the synthesis of the achiral this compound, this methodology is not relevant as there are no stereocenters to control.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to convert a large amount of a prochiral substrate into a chiral product with a high enantiomeric excess. matthey.com This approach is highly efficient and is a cornerstone of modern pharmaceutical and fine chemical synthesis.

A prominent example is the ruthenium-catalyzed asymmetric reduction of prochiral ketones to produce enantiomerically pure secondary alcohols. researchgate.net Catalytic systems developed by Noyori and others, often employing ruthenium complexes with chiral diphosphine ligands like BINAP, can achieve this transformation with exceptional selectivity and productivity. matthey.comsemanticscholar.org These reactions typically use molecular hydrogen (H₂) or proceed via transfer hydrogenation from a source like isopropanol (B130326) or formic acid. researchgate.netsemanticscholar.orgwikipedia.org This method is specifically designed for the synthesis of chiral secondary alcohols from ketones. matthey.com It is not applicable to the synthesis of this compound, which is an achiral tertiary alcohol.

Enzymatic biotransformations leverage the high selectivity of enzymes to perform stereoselective reactions. Lipase-catalyzed kinetic resolution is a common method for separating the enantiomers of a racemic alcohol. jocpr.com In this process, a lipase (B570770) enzyme selectively catalyzes the acylation (or deacylation) of one enantiomer at a much faster rate than the other. mdpi.com This results in a mixture of one enantiomer of the alcohol and the esterified form of the other enantiomer, which can then be separated.

This technique is a powerful tool for accessing enantiopure compounds, particularly secondary alcohols. jocpr.comrsc.org However, kinetic resolution is inherently a process for separating a mixture of pre-existing enantiomers. Since this compound is achiral and does not exist as a racemic mixture, lipase-catalyzed kinetic resolution is not a relevant or applicable procedure. While dynamic kinetic resolutions of tertiary alcohols have been developed, they remain challenging and are only applicable to chiral substrates. rsc.org

Alternative Functionalization Pathways

While the Grignard reaction remains a primary route for the synthesis of tertiary alcohols, alternative pathways can be considered, particularly to overcome specific challenges such as substrate sensitivity or to achieve different selectivity.

One alternative approach involves the use of organolithium reagents. Similar to Grignard reagents, organolithium compounds are potent nucleophiles that readily add to ketones. The reaction of 4-bromophenyllithium with a suitable pentanone derivative, or alternatively, a lithiated pentane (B18724) derivative with a 4-bromo-substituted acetophenone, could yield the desired tertiary alcohol. Organolithium reagents often exhibit higher reactivity than their Grignard counterparts, which can be advantageous for less reactive ketones but may also lead to more side reactions.

Another potential pathway is the Barbier reaction, which is a one-pot variation of the Grignard reaction. In this method, the alkyl halide, the carbonyl compound, and the metal (typically magnesium, zinc, or indium) are all reacted together. This can simplify the procedure by avoiding the separate preparation of the organometallic reagent. However, controlling the reaction and minimizing side products can be more challenging.

For specialized applications, other organometallic reagents, such as organozinc or organocerium compounds, could be employed. These reagents are generally less basic and more chemoselective than Grignard or organolithium reagents, which can be beneficial when other sensitive functional groups are present in the molecule.

Finally, functional group interconversion from a pre-existing carbon skeleton offers another synthetic avenue. For instance, the oxidation of a corresponding alkane at the tertiary carbon could theoretically yield the alcohol. However, achieving such selective C-H oxidation is often difficult and may not be practical for large-scale synthesis. acs.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes. For the synthesis of this compound, several aspects of green chemistry can be addressed.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org In the context of the likely Grignard synthesis of this compound, the reaction itself is an addition reaction, which inherently has a high atom economy as all the atoms of the reactants are incorporated into the final product.

Table 1: Illustrative Atom Economy for the Grignard Synthesis of this compound

| Reactant 1 (Grignard Precursor) | Molecular Weight ( g/mol ) | Reactant 2 (Ketone) | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Theoretical Atom Economy (%) |

| 1-bromo-3-(4-bromophenyl)propane | 279.98 | Acetone | 58.08 | This compound | 257.18 | ~100% (for the addition step) |

Traditionally, Grignard reactions are conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). These solvents are effective but pose significant environmental and safety concerns due to their volatility, flammability, and potential for peroxide formation.

A key focus of green chemistry is the replacement of such hazardous solvents with more environmentally benign alternatives. mdpi.com 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising green solvent for Grignard reactions. researchgate.net Derived from renewable resources, 2-MeTHF has a higher boiling point and a lower miscibility with water compared to THF, which can simplify product extraction and solvent recycling.

Research into solvent-free reaction conditions, such as mechanochemical synthesis using ball milling, is also gaining traction for the preparation of Grignard reagents. organic-chemistry.org This technique can significantly reduce the amount of solvent required, leading to a more sustainable process. organic-chemistry.org

Table 2: Comparison of Solvents for Grignard Reactions

| Solvent | Source | Key Environmental/Safety Considerations |

| Diethyl Ether | Petrochemical | Highly volatile and flammable, peroxide forming. |

| Tetrahydrofuran (THF) | Petrochemical | Flammable, peroxide forming, water miscible. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | Higher boiling point, lower water miscibility, less prone to peroxide formation than THF. researchgate.net |

Scale-Up Considerations and Process Optimization

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that require careful process optimization.

A primary concern with Grignard reactions is their highly exothermic nature. fraunhofer.de On a large scale, inefficient heat dissipation can lead to a thermal runaway, posing a significant safety risk. acs.org Therefore, robust temperature control using appropriate reactor design and cooling systems is paramount. A dosing-controlled semi-batch process is often employed on an industrial level to manage the heat generated. researchgate.net

Another challenge is the initiation of the Grignard reaction, which can have a variable induction period. fraunhofer.de On a large scale, a delayed initiation can lead to the accumulation of unreacted alkyl halide, and a subsequent rapid, uncontrolled reaction. The use of activators for the magnesium, such as iodine or 1,2-dibromoethane, and careful monitoring of the reaction initiation are crucial for safe and reproducible manufacturing. fraunhofer.de In-situ monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR), can be used to track the consumption of the starting material and the formation of the Grignard reagent, ensuring that the reaction has initiated before further addition of the halide. acs.org

Continuous flow processing offers a modern solution to many of the challenges associated with scaling up Grignard reactions. acs.org By conducting the reaction in a continuous stirred-tank reactor (CSTR) or a microreactor, the reaction volume is significantly smaller, which enhances heat transfer and improves safety. fraunhofer.de Continuous processing also allows for better control over reaction parameters, leading to improved product quality and consistency. researchgate.net

Process optimization would also involve fine-tuning reaction parameters such as reactant concentrations, addition rates, and reaction times to maximize yield and minimize the formation of impurities. A thorough understanding of the reaction kinetics and thermodynamics is essential for developing a safe, efficient, and scalable manufacturing process for this compound.

Reaction Mechanisms and Chemical Transformations of 5 4 Bromophenyl 2 Methylpentan 2 Ol

Reactivity of the Tertiary Alcohol Moiety

The tertiary alcohol group in 5-(4-bromophenyl)-2-methylpentan-2-ol (B6156815) is a key site for several chemical reactions, including elimination and substitution, which are characteristic of this functional group.

Dehydration Pathways and Olefin Formation

Tertiary alcohols are prone to dehydration in the presence of strong acids (e.g., sulfuric acid, phosphoric acid) and heat to form alkenes. libretexts.org This transformation typically proceeds through an E1 (unimolecular elimination) mechanism. periodicchemistry.com

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The alcohol's oxygen atom is protonated by the acid, converting the poor leaving group (-OH) into a good leaving group (-OH2, an alkyloxonium ion). libretexts.orgchemistrysteps.com

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, resulting in the formation of a relatively stable tertiary carbocation. This step is the rate-determining step of the reaction. periodicchemistry.comchemistrysteps.com

Deprotonation: A base (such as a water molecule or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent (beta) to the carbocation, leading to the formation of a double bond. youtube.com

In the case of this compound, deprotonation can occur from two different adjacent carbons, potentially leading to a mixture of olefin isomers. According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene. periodicchemistry.com

Esterification and Etherification Reactions

Esterification: The direct acid-catalyzed esterification (Fischer esterification) of tertiary alcohols with carboxylic acids is often inefficient due to the competing dehydration reaction that is readily facilitated by the formation of a stable tertiary carbocation. chemguide.co.uk More effective methods for esterifying tertiary alcohols involve the use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uknih.gov

The reaction with an acyl chloride is a nucleophilic addition-elimination process. chemguide.co.uk It is typically performed in the presence of a weak, non-nucleophilic base like pyridine. youtube.com The base serves to neutralize the hydrogen chloride (HCl) byproduct, preventing it from catalyzing side reactions like dehydration or conversion of the alcohol to an alkyl halide. youtube.com The reaction proceeds rapidly, often at room temperature, with the alcohol's oxygen atom attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk

Etherification: Similar to esterification, the formation of ethers from tertiary alcohols under acidic conditions is complicated by the propensity for elimination. Williamson ether synthesis, which involves an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide, is not suitable for producing ethers from tertiary alcohols because the tertiary substrate is too sterically hindered for the backside attack required in an S\textsubscript{N}2 mechanism.

Nucleophilic Substitutions (e.g., Mesylate intermediates, S\textsubscript{N}2 pathways)

Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide (B78521) is a poor leaving group. jackwestin.com To facilitate substitution, the alcohol must first be converted into a derivative with a better leaving group.

One common strategy is the conversion of the alcohol to a sulfonate ester, such as a mesylate (methanesulfonate) or tosylate (p-toluenesulfonate). jackwestin.com This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride, Ms-Cl) in the presence of a base like pyridine. chemistrysteps.com This conversion is crucial because the sulfonate ion is an excellent leaving group due to the resonance stabilization of its negative charge. chemistrysteps.com

Importantly, the formation of the mesylate does not affect the stereochemistry at the carbon atom bearing the oxygen, as the C-O bond is not broken in this step. libretexts.org Once the mesylate is formed, it can readily undergo nucleophilic substitution. While tertiary substrates generally favor S\textsubscript{N}1 reactions, if a strong nucleophile is used, an S\textsubscript{N}2 reaction can occur at the activated site, leading to an inversion of configuration. chemistrysteps.comntu.ac.uk However, S\textsubscript{N}1 reactions remain a competitive pathway for tertiary mesylates, especially with weak nucleophiles. chemistrysteps.com

Reactions Involving the Aryl Halide Functionality

The aryl bromide portion of this compound is relatively inert to traditional nucleophilic aromatic substitution but is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The aryl bromide in the target molecule makes it a suitable electrophilic partner for a variety of these transformations. yonedalabs.com

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or boronic ester) and an organic halide. wikipedia.org First reported by Akira Suzuki in 1979, this reaction is valued for its mild conditions and tolerance of a wide range of functional groups. musechem.com

The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to involve three main steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This forms a Pd(II) complex. libretexts.orgchemrxiv.org The reactivity of aryl halides in this step generally follows the order I > Br > OTf >> Cl. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. musechem.com

A typical Suzuki-Miyaura reaction involves several key components, as detailed in the table below.

| Component | Function & Examples |

| Aryl Halide | The electrophilic partner (e.g., this compound). Aryl bromides are common and effective substrates. yonedalabs.com |

| Organoboron Reagent | The nucleophilic partner. Examples include arylboronic acids (Ar-B(OH)2) or boronic esters (e.g., pinacol (B44631) boronate esters). yonedalabs.com |

| Palladium Catalyst | The source of palladium. Precatalysts like Pd(PPh3)4, Pd(OAc)2, or Pd2(dba)3 are commonly used, often with phosphine (B1218219) ligands. libretexts.org Nickel-based catalysts have also been developed as alternatives. acsgcipr.org |

| Base | Activates the organoboron reagent for transmetalation. Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides (NaOH). yonedalabs.comwikipedia.org |

| Solvent | Solubilizes reactants and facilitates the reaction. Common choices include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often with the addition of water. yonedalabs.comwikipedia.org |

This reaction would allow for the synthesis of a wide array of biaryl compounds by coupling this compound with various boronic acids.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions to the leaving group. chemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. youtube.com

The substrate, this compound, possesses an alkyl group, which is electron-donating, attached to the phenyl ring. This electron-donating nature destabilizes the anionic intermediate required for the SNAr mechanism, making this pathway highly unfavorable under standard conditions. For a reaction to occur, extremely harsh conditions of high temperature and pressure with a very strong nucleophile (e.g., NaOH or NaNH₂) would be necessary. Under such conditions, the reaction is more likely to proceed through an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate rather than a direct SNAr pathway. chemistrysteps.com

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction for converting aryl halides into valuable organometallic reagents. wikipedia.org This transformation is typically achieved by treating the aryl bromide with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi).

A critical consideration for this compound is the presence of the tertiary alcohol, which has an acidic proton. Organolithium reagents are strong bases and will deprotonate the alcohol. Therefore, at least two equivalents of the organolithium reagent are required: the first equivalent deprotonates the alcohol, and the second performs the metal-halogen exchange. Alternatively, the alcohol can be protected with a suitable protecting group prior to the exchange reaction. The resulting aryllithium species is a powerful nucleophile and can react with a wide range of electrophiles.

Table 3: Plausible Metal-Halogen Exchange and Subsequent Reactions

View Data

| Reagent (equiv.) | Electrophile | Quenching Agent | Final Product |

| n-BuLi (2.2) | CO₂ (gas) | H₃O⁺ | 4-(4-Hydroxy-4-methylpentyl)benzoic acid |

| t-BuLi (2.2) | DMF | H₂O | 4-(4-Hydroxy-4-methylpentyl)benzaldehyde |

| i-PrMgCl·LiCl (1.1)¹ | Acetone | H₃O⁺ | 2-(4-(4-Hydroxy-4-methylpentyl)phenyl)propan-2-ol |

¹ Assuming prior protection of the tertiary alcohol group.

Transformations of the Alkane Chain

C-H Functionalization (e.g., Catalytic C-H activation)

Direct functionalization of C-H bonds on the alkane chain of this compound is a modern synthetic challenge. Catalytic C-H activation aims to convert these typically inert bonds into reactive functional groups. The hydroxyl group of the tertiary alcohol could potentially serve as a directing group to guide a transition metal catalyst to a specific C-H bond, often at the delta (δ) position, enabling site-selective functionalization. researchgate.net However, the low coordinating affinity of a free alcohol to many late transition-metal catalysts presents a significant challenge. researchgate.net

Alternatively, non-directed C-H functionalization can be achieved through radical-based mechanisms, often initiated by photoredox catalysis. nih.gov For instance, alcohols can be used as alkylating agents for heteroarenes through processes that generate carbon-centered radicals. nih.govnih.gov Applying such methods to this compound could lead to the formation of new C-C bonds at various positions on the pentane (B18724) chain, though selectivity might be an issue without a strong directing influence.

Oxidation and Reduction Processes

The transformations of the alkane chain are dominated by the chemistry of the tertiary alcohol.

Oxidation: Tertiary alcohols are resistant to oxidation under conditions that readily oxidize primary or secondary alcohols (e.g., using PCC, PDC, or Swern oxidation). This is because they lack a hydrogen atom on the carbinol carbon. Under forcing oxidative conditions with strong, acidic oxidizing agents (like hot, acidic potassium permanganate (B83412) or chromic acid), the carbon-carbon bonds adjacent to the alcohol will be cleaved. This oxidative cleavage would break apart the pentane chain, likely leading to the formation of a ketone (from the main chain fragment) and other smaller carboxylic acids. stackexchange.com

Reduction: The alkane chain of this compound is fully saturated and, therefore, generally unreactive towards reduction under standard catalytic hydrogenation or with common hydride reagents (e.g., NaBH₄, LiAlH₄). These reagents are ineffective at reducing C-H or C-C single bonds. The aryl bromide group could potentially be hydrodebrominated under specific catalytic hydrogenation conditions, but the alkane chain itself would remain intact.

Rearrangement Reactions: Intramolecular Friedel-Crafts Cyclization

While the classic Pinacol rearrangement involves the transformation of 1,2-diols, tertiary alcohols bearing an aromatic moiety, such as this compound, can undergo a related acid-catalyzed rearrangement that results in an intramolecular Friedel-Crafts alkylation. This reaction proceeds through the formation of a tertiary carbocation, which then acts as an electrophile to attack the electron-rich aromatic ring, leading to the formation of a cyclic product.

Under the influence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), or a strong Brønsted acid, the hydroxyl group of this compound is protonated and subsequently eliminated as a water molecule. This generates a stable tertiary carbocation at the C2 position. The proximity of the electron-rich 4-bromophenyl ring facilitates an intramolecular electrophilic aromatic substitution. The carbocation attacks the aromatic ring, typically at the ortho position to the alkyl chain due to steric and electronic factors, to form a new carbon-carbon bond and a six-membered ring. The final step involves the loss of a proton from the aromatic ring to restore aromaticity, yielding a tetralin derivative.

The expected product from this intramolecular cyclization is 1,1-dimethyl-6-bromotetralin . This transformation is a powerful method for the construction of the tetralin framework, a common scaffold in various biologically active molecules. The reaction is driven by the formation of a stable carbocation and the creation of a new cyclic system.

| Parameter | Condition | Role |

|---|---|---|

| Catalyst | BF₃·Et₂O or H₂SO₄ | Promotes carbocation formation |

| Solvent | Dichloromethane or Nitromethane | Inert solvent to facilitate the reaction |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

Exploration of Novel Reaction Pathways: The Schmidt Reaction with TMSN₃ and BF₃·Et₂O

A novel and synthetically useful reaction pathway for this compound involves its treatment with trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O). This set of reagents is known to facilitate a Schmidt reaction with tertiary alcohols, leading to the formation of N-substituted amides or lactams through a C-N bond-forming rearrangement.

The reaction is initiated by the activation of the tertiary alcohol by the Lewis acid, BF₃·Et₂O, which facilitates the formation of a tertiary carbocation upon the departure of the hydroxyl group. This carbocation is then trapped by the azide anion, generated from TMSN₃, to form a tertiary alkyl azide intermediate.

Upon protonation or further activation by the Lewis acid, the alkyl azide undergoes a rearrangement, similar to the Beckmann or Curtius rearrangements. In this step, one of the alkyl groups attached to the carbon bearing the azide functionality migrates to the nitrogen atom with the concomitant expulsion of dinitrogen gas (N₂), a thermodynamically highly favorable process. This migration results in the formation of a nitrilium ion. The regioselectivity of the migration is influenced by the migratory aptitude of the substituents. In the case of this compound, the migrating group could be a methyl group or the 3-(4-bromophenyl)propyl group.

The resulting nitrilium ion is then hydrolyzed upon aqueous workup to yield the corresponding N-substituted amide. If the 3-(4-bromophenyl)propyl group migrates, the product would be N-(3-(4-bromophenyl)propyl)acetamide. Conversely, migration of a methyl group would lead to N-methyl-4-(4-bromophenyl)butanamide. The precise outcome would depend on the relative migratory aptitudes of the two groups.

| Migrating Group | Product Name | Chemical Structure |

|---|---|---|

| 3-(4-bromophenyl)propyl | N-(3-(4-bromophenyl)propyl)acetamide | Br-C₆H₄-(CH₂)₃-NH-CO-CH₃ |

| Methyl | N-methyl-4-(4-bromophenyl)butanamide | Br-C₆H₄-(CH₂)₃-CO-NH-CH₃ |

This reaction pathway provides a valuable method for the synthesis of amides from tertiary alcohols, offering an alternative to traditional methods and allowing for the introduction of nitrogen-containing functionalities into complex molecules.

Advanced Spectroscopic and Structural Elucidation of 5 4 Bromophenyl 2 Methylpentan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for mapping the precise connectivity and spatial arrangement of atoms within a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

One-dimensional NMR techniques provide fundamental information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The 4-bromophenyl group will exhibit a characteristic AA'BB' splitting pattern for its aromatic protons due to the symmetry of the para-substitution. The pentyl chain will display signals for the three methylene (B1212753) groups, with multiplicities determined by their neighboring protons. The two methyl groups attached to the tertiary alcohol carbon are chemically equivalent and will therefore appear as a single sharp singlet. The hydroxyl proton will also produce a singlet, which may be broad and its chemical shift can be concentration-dependent.

Predicted ¹H NMR Data

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | 7.40 | Doublet | 2H | Aromatic (H ortho to Br) |

| b | 7.09 | Doublet | 2H | Aromatic (H ortho to Alkyl) |

| c | 2.58 | Triplet | 2H | -CH₂- (Benzylic) |

| d | 1.65 | Multiplet | 2H | -CH₂- |

| e | 1.55 | Multiplet | 2H | -CH₂- |

| f | 1.21 | Singlet | 6H | 2 x -CH₃ |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

¹³C and DEPT-135 NMR Spectroscopy: The broadband proton-decoupled ¹³C NMR spectrum will reveal a signal for each unique carbon atom. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between carbon types. fiveable.me In a DEPT-135 spectrum, CH₃ and CH groups produce positive signals, CH₂ groups produce negative signals, and quaternary carbons are absent. fiveable.me This allows for the unambiguous assignment of each carbon in the aliphatic chain and the aromatic ring.

Predicted ¹³C and DEPT-135 NMR Data

| Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment |

|---|---|---|

| 141.2 | Absent | C (ipso-Alkyl) |

| 131.5 | Positive | 2 x C (ortho to Br) |

| 130.2 | Positive | 2 x C (ortho to Alkyl) |

| 119.8 | Absent | C (ipso-Br) |

| 70.8 | Absent | C-OH (Quaternary) |

| 43.1 | Negative | -CH₂- |

| 35.1 | Negative | -CH₂- (Benzylic) |

| 29.2 | Positive | 2 x -CH₃ |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are essential for confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 5-(4-Bromophenyl)-2-methylpentan-2-ol (B6156815), COSY would show a correlation between the ortho and meta protons on the aromatic ring. A clear correlation pathway would be observed along the aliphatic chain: H(c) ↔ H(d) ↔ H(e).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). columbia.edulibretexts.org This experiment would definitively link the proton and carbon assignments. For example, the aromatic proton signals at ~7.40 and ~7.09 ppm would correlate to their respective CH carbon signals, while the aliphatic proton signals (c, d, e) would correlate with their corresponding negative CH₂ signals in the DEPT-135 spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons over two to four bonds. columbia.edulibretexts.org It is instrumental in connecting the different fragments of the molecule. Key expected HMBC correlations include:

The benzylic protons (H-c) correlating to the aromatic ipso-carbon and the two ortho-carbons, confirming the attachment of the pentyl chain to the ring.

The methyl protons (H-f) correlating to the quaternary alcohol carbon (C-OH) and the adjacent methylene carbon (C-e), confirming the tertiary alcohol terminus.

The aromatic protons correlating to adjacent and ipso-carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. NOESY would be expected to show correlations between the benzylic protons (H-c) and the aromatic protons ortho to the alkyl chain (H-b). Correlations might also be visible between protons along the flexible alkyl chain, such as between the methyl protons (H-f) and the adjacent methylene protons (H-e).

Chiral NMR shift reagents, often lanthanide complexes like Eu(hfc)₃, are used to determine the enantiomeric purity of chiral compounds. chemistnotes.com They form diastereomeric complexes with the enantiomers in a racemic mixture, causing the corresponding signals in the NMR spectrum to have different chemical shifts. chemistnotes.com

The target molecule, this compound, is achiral and therefore exists as a single structure, not a pair of enantiomers. However, the concept is relevant when considering molecules with prochiral centers. In this specific molecule, the two methyl groups on C2 are homotopic, as are the two protons on each methylene group, due to free rotation and planes of symmetry. Therefore, they would not be resolved by a chiral shift reagent. The primary utility of a shift reagent for this molecule would be in its achiral form (e.g., Eu(fod)₃) to reduce spectral overlap by inducing shifts in nearby proton signals, although this is less common with modern high-field NMR instruments. chemistnotes.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic frequencies for its functional groups. IR and Raman spectroscopy are complementary techniques that together offer a comprehensive vibrational profile.

The structure of this compound contains several distinct functional groups that will give rise to characteristic bands in its IR and Raman spectra.

Predicted IR and Raman Characteristic Frequencies

| Frequency Range (cm⁻¹) | Vibration | Spectroscopy | Expected Intensity |

|---|---|---|---|

| 3600–3200 | O-H stretch (alcohol) | IR | Strong, Broad |

| 3100–3000 | C-H stretch (aromatic) | IR/Raman | Medium-Weak |

| 2980–2850 | C-H stretch (aliphatic) | IR/Raman | Strong |

| 1660-2000 | Aromatic Overtones | IR | Weak |

| ~1590, ~1490 | C=C stretch (aromatic ring) | IR/Raman | Medium-Strong |

| ~1465, ~1375 | C-H bend (aliphatic) | IR | Medium |

| ~1150 | C-O stretch (tertiary alcohol) | IR | Strong |

| ~820 | C-H out-of-plane bend (para-disubstituted) | IR | Strong |

The most prominent features in the IR spectrum would be the broad O-H stretch from the alcohol, the strong aliphatic C-H stretches, the strong C-O stretch, and the very characteristic out-of-plane C-H bending band confirming the 1,4-disubstitution pattern of the benzene (B151609) ring. libretexts.orgpressbooks.pub The aromatic C=C stretching bands would be clearly visible in both IR and Raman spectra.

The pentyl chain of this compound is flexible, allowing for the existence of multiple rotational isomers (conformers) in the liquid phase or in solution. nih.gov Different conformers can exhibit slightly different vibrational frequencies, particularly in the complex "fingerprint" region (below 1500 cm⁻¹) and in the low-frequency modes. researchgate.net

By comparing the spectra of the compound in different states (e.g., liquid vs. crystalline solid) or at varying temperatures, it may be possible to identify bands that correspond to specific conformers. nih.gov In the crystalline state, the molecule is typically locked into a single, lowest-energy conformation, leading to a sharpening and simplification of the spectrum. In contrast, the liquid or solution spectrum represents an average of all populated conformers. This type of analysis, often supported by computational chemistry, can provide valuable insight into the conformational preferences of the molecule. researchgate.netnih.gov

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron impact (EI) ionization typically leads to the formation of a molecular ion (M⁺), which is often unstable and undergoes fragmentation into smaller, characteristic ions. chemguide.co.uk The analysis of these fragments provides valuable structural information.

The structure of this compound contains a tertiary alcohol and a bromophenyl group, both of which influence its fragmentation pattern. Tertiary alcohols readily undergo dehydration, leading to the loss of a water molecule (H₂O, mass of 18 Da). pearson.comlibretexts.org Therefore, a significant peak at M-18 would be expected. Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, is also a common fragmentation pathway for alcohols. miamioh.edu In this molecule, this could result in the loss of a propyl-bromophenyl radical or a methyl radical. The presence of the bromine atom also dictates fragmentation, as the C-Br bond can cleave, and halogens are often easily lost during mass spectrometry. csbsju.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) techniques, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry, provide highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. csic.es For this compound (C₁₂H₁₇BrO), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass but different elemental compositions. This capability is crucial for confirming the identity of the compound and for analyzing the elemental composition of its fragment ions, further aiding in the elucidation of its fragmentation pathways.

Isotopic Pattern Analysis for Bromine

A definitive feature in the mass spectrum of a bromine-containing compound is its unique isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio). chemguide.co.uklibretexts.org Consequently, any ion containing a single bromine atom will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. csbsju.edulibretexts.org This characteristic "doublet" for the molecular ion (M⁺ and M+2) and any bromine-containing fragments is a clear indicator of the presence of one bromine atom in the ion.

| Isotope | Natural Abundance (%) | Relative Peak Height in MS | Mass Difference (m/z) |

|---|---|---|---|

| ⁷⁹Br | 50.69 | ~100 | M |

| ⁸¹Br | 49.31 | ~98 | M+2 |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov This technique can reveal detailed information about bond lengths, bond angles, molecular conformation, and the packing of molecules within a crystal lattice, providing unambiguous structural proof. nih.gov While a specific crystal structure for this compound is not publicly available, its expected solid-state characteristics can be inferred from studies of similar aryl-substituted and brominated organic molecules. rsc.orgmdpi.com

Intermolecular Interactions and Hydrogen Bonding

Furthermore, the bromine atom can participate in halogen bonding, an attractive interaction between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the oxygen of the alcohol group. rsc.orgmdpi.com The aromatic rings can also contribute to crystal stability through π-π stacking or C-H···π interactions. mdpi.comnih.gov These varied intermolecular forces collectively dictate the final crystal architecture.

| Interaction Type | Participating Groups | Description |

|---|---|---|

| Hydrogen Bonding | Hydroxyl group (-OH) | Strong, directional interaction between the hydroxyl proton of one molecule and the oxygen of another. |

| Halogen Bonding | C-Br and O-H | A directional non-covalent interaction involving the bromine atom and a Lewis base (e.g., oxygen). nih.gov |

| π-π Stacking | Bromophenyl rings | Attractive interaction between the aromatic rings of neighboring molecules. |

| Van der Waals Forces | Entire molecule | Weak, non-specific attractive forces contributing to overall crystal packing. |

Chiroptical Methods for Enantiomeric Purity (e.g., Optical Rotation, Chiral GC/HPLC)

Chiroptical methods are essential for the analysis of chiral molecules—compounds that are non-superimposable on their mirror images (enantiomers). However, an analysis of the structure of this compound, which is (4-Br-C₆H₄)-CH₂-CH₂-CH₂-C(OH)(CH₃)₂, reveals that the molecule is achiral .

A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different substituent groups. In this compound, the carbon atom at position 2 (C2) is bonded to a hydroxyl group, a 4-(4-bromophenyl)propyl group, and two identical methyl (-CH₃) groups. Because two of the substituents on C2 are identical, this carbon is not a stereocenter, and the molecule does not have enantiomers. As the molecule is achiral and cannot exist as a pair of enantiomers, it will not rotate plane-polarized light (i.e., its optical rotation is zero), and techniques for separating enantiomers, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), are not applicable for determining its "enantiomeric" purity.

Computational and Theoretical Chemistry Studies of 5 4 Bromophenyl 2 Methylpentan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the electronic structure and energetic properties of 5-(4-Bromophenyl)-2-methylpentan-2-ol (B6156815). These methods, rooted in the principles of quantum mechanics, offer a detailed picture of the molecule's geometry and the distribution of its electrons.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized molecular geometry. scispace.com These calculations typically predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scispace.com

Table 1: Calculated Geometric and Electronic Parameters for this compound using DFT

| Parameter | Calculated Value |

| C-Br Bond Length (Å) | 1.910 |

| O-H Bond Length (Å) | 0.970 |

| C-O-H Bond Angle (°) | 108.5 |

| Phenyl Ring C-C Bond Length (Å) | 1.395 (average) |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -0.25 |

| HOMO-LUMO Gap (eV) | 6.60 |

Note: The data in this table is hypothetical and representative of typical results from DFT calculations for similar molecules.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are instrumental in predicting the spectroscopic properties of molecules. For this compound, these methods can be used to compute its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net

Theoretical vibrational frequency calculations can help in the assignment of experimental IR and Raman bands to specific molecular vibrations, such as the stretching and bending of C-H, O-H, C-O, and C-Br bonds. researchgate.net Similarly, theoretical calculations of NMR chemical shifts (¹H and ¹³C) provide valuable support for the interpretation of experimental NMR data, aiding in the structural elucidation of the compound.

Conformational Analysis and Energy Landscapes

The flexibility of the pentanol (B124592) chain in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis is the study of the energetics of these different conformers. lumenlearning.com By systematically rotating the dihedral angles of the flexible bonds, a potential energy surface can be mapped out.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| Anti (Staggered) | 180° | 0.00 |

| Gauche (Staggered) | 60° | 0.95 |

| Eclipsed | 0° | 4.50 |

| Eclipsed | 120° | 3.80 |

Note: The data in this table is hypothetical and illustrates the typical energy differences found in conformational analyses.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the movements of all atoms. This approach is particularly useful for studying the conformational changes and intermolecular interactions of this compound in a condensed phase, such as in a solvent. nih.govrsc.org

Conformational Sampling in Solution

MD simulations can be used to explore the conformational space of this compound in a solvent, providing a more realistic representation of its behavior than in the gas phase. nih.gov By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), the influence of the solvent on the conformational preferences can be investigated.

These simulations can track the transitions between different conformations over time, allowing for the calculation of the free energy landscape of the molecule in solution. nih.gov This provides a more accurate understanding of the relative stabilities of different conformers under realistic conditions.

Intermolecular Interactions with Solvents or Reaction Partners

MD simulations are also invaluable for studying the non-covalent interactions between this compound and surrounding molecules. This includes interactions with solvent molecules, which can provide insights into its solubility and solvation thermodynamics.

Furthermore, MD simulations can be employed to model the interaction of this compound with potential reaction partners. By observing the trajectory of the interacting molecules, it is possible to identify the preferred binding modes and estimate the strength of the interaction. This information is critical for understanding the mechanisms of reactions in which this compound may participate.

Reaction Pathway and Transition State Analysis

Theoretical investigations into the reaction pathways and transition states are crucial for understanding the formation and reactivity of a molecule. These studies typically employ quantum mechanical calculations to map out the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products.

Mechanistic Elucidation of Key Transformations

A mechanistic elucidation for the synthesis of this compound would likely focus on a Grignard reaction. This would involve the reaction of a Grignard reagent, such as (4-bromobenzyl)magnesium bromide, with a ketone, like methyl isobutyl ketone. Computational studies would model the step-by-step process of this reaction.

This analysis would involve:

Identification of Intermediates: Characterizing the structures of any transient species that are formed during the reaction.

Transition State Searching: Locating the highest energy point along the reaction coordinate for each step. The geometry and energetic properties of these transition states are critical for understanding the reaction kinetics.

Energy Profiling: Plotting the energy of the system as the reaction progresses, which provides a visual representation of the reaction mechanism, including the activation energies for each step.

Currently, no specific computational studies detailing the mechanistic elucidation for the synthesis or key transformations of this compound have been published.

Kinetic and Thermodynamic Studies of Reactions

Building upon the mechanistic understanding, kinetic and thermodynamic studies provide quantitative data about the reaction's feasibility and rate.

Kinetic Analysis: The activation energy (Ea) derived from the calculated transition state structures is used within transition state theory to estimate the reaction rate constants (k). Comparing the activation energies for different potential pathways allows for the prediction of the major products.

A comprehensive kinetic and thermodynamic study for reactions involving this compound is not currently found in the scientific literature.

Spectroscopic Data Prediction and Validation (e.g., NMR, IR, UV-Vis, Raman)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules. These predictions are invaluable for confirming the identity of a synthesized compound and for interpreting experimental spectra. The primary method used for these predictions is Density Functional Theory (DFT). nih.govresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted shifts are then compared to experimental data to aid in the structural assignment of the molecule. mdpi.commdpi.com

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in experimental IR and Raman spectra. The calculated spectra can help in assigning the vibrational modes to specific molecular motions, such as stretching and bending of bonds. nih.govnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule. These transitions correspond to the absorption of light in the UV-Vis region and are responsible for the observed color of a compound. The calculations provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength. nih.govresearchgate.net

While these computational methods are well-established, specific predicted and validated spectroscopic data for this compound are not available in published research.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological/safety properties)

QSPR modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govresearchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally determined property.

For this compound, QSPR models could be developed to predict properties such as:

Boiling point

Vapor pressure

Solubility

Refractive index

The development of a QSPR model involves several key steps:

Data Collection: Gathering a dataset of compounds with known experimental values for the property of interest.

Descriptor Calculation: Using software to calculate a large number of molecular descriptors for each compound in the dataset. These descriptors encode information about the molecule's topology, geometry, and electronic structure.

Model Building: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create a model that correlates the descriptors with the property. nih.govresearchgate.net

Model Validation: Rigorously testing the model's predictive power using external datasets or cross-validation techniques.

There are currently no published QSPR models specifically developed for or including this compound for the prediction of its physicochemical properties.

Applications in Advanced Organic Synthesis and Materials Science

5-(4-Bromophenyl)-2-methylpentan-2-ol (B6156815) as a Versatile Synthetic Intermediate

This compound is a synthetic compound whose value lies in its bifunctional nature, incorporating both a tertiary alcohol and a brominated aromatic ring. This combination of reactive sites makes it a potentially valuable building block for the construction of more complex molecules.

Building Block for Complex Molecular Architectures

The structure of this compound lends itself to being a versatile scaffold in organic synthesis. The bromophenyl group is a common feature in many pharmaceutical compounds and advanced materials. The tertiary alcohol adds a point of functionality that can be modified or used to connect to other molecular fragments.

A plausible and common method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. wisc.edulibretexts.orglibretexts.org This would likely involve the reaction of a Grignard reagent derived from 1-bromo-4-halopentane with acetone, or alternatively, the reaction of 4-(4-bromophenyl)butan-2-one (B1268805) with a methyl Grignard reagent. The Grignard reaction is a powerful tool for forming carbon-carbon bonds, and its use in synthesizing this compound underscores its role as a constructed molecular building block. youtube.comadichemistry.com

The presence of the bromine atom on the phenyl ring opens up a vast array of synthetic possibilities through various cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings, which are cornerstone reactions in modern organic synthesis, could be employed to form new carbon-carbon or carbon-heteroatom bonds at the 4-position of the phenyl ring. This allows for the attachment of a wide variety of other molecular fragments, making it a key component in the convergent synthesis of complex targets.

| Reaction Type | Potential Transformation of the Bromophenyl Group | Catalyst/Reagents |

| Suzuki Coupling | Formation of a biaryl structure | Pd catalyst, boronic acid/ester, base |

| Heck Coupling | Formation of a carbon-carbon bond with an alkene | Pd catalyst, alkene, base |

| Sonogashira Coupling | Formation of a carbon-carbon bond with a terminal alkyne | Pd/Cu catalyst, alkyne, base |

| Buchwald-Hartwig Amination | Formation of a carbon-nitrogen bond | Pd catalyst, amine, base |

| Cyanation | Introduction of a nitrile group | Metal cyanide |

Precursor for Carbonyl Compounds and Other Functionalities

The tertiary alcohol moiety of this compound can be transformed into other functional groups. While tertiary alcohols are resistant to oxidation under standard conditions, they can be cleaved under strongly acidic or oxidative conditions to yield ketones or carboxylic acids, albeit with fragmentation of the carbon skeleton.

More subtly, the hydroxyl group can be used as a directing group in certain reactions or can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. However, due to steric hindrance, such reactions at a tertiary center are often challenging and may favor elimination pathways.

The bromophenyl group itself is a precursor to a variety of other functionalities. For example, it can be converted to an organolithium or Grignard reagent, which can then react with a wide range of electrophiles to introduce new functional groups. It can also be a precursor for benzyne (B1209423) formation, a highly reactive intermediate that can undergo various cycloaddition reactions. acs.orgacs.org

| Functional Group | Potential Transformation | Reagents |

| Tertiary Alcohol | Dehydration to an alkene | Strong acid, heat |

| Bromophenyl | Conversion to a boronic ester | Bis(pinacolato)diboron, Pd catalyst |

| Bromophenyl | Lithiation | n-Butyllithium |

| Bromophenyl | Grignard formation | Magnesium metal |

Chiral Pool Synthesis (if enantiopure material is accessible)

If this compound could be synthesized in an enantiopure form, it would become a valuable chiral building block. The asymmetric synthesis of tertiary alcohols is an active area of research. nih.gov An enantiomerically pure form of this compound could be used in the synthesis of chiral drugs or as a chiral auxiliary to control the stereochemistry of subsequent reactions. The development of asymmetric routes to such tertiary benzylic alcohols would significantly enhance their synthetic utility. researchgate.net

Integration into Polymeric Materials and Frameworks (e.g., as a monomer or cross-linker)

The bifunctional nature of this compound also suggests its potential use in polymer chemistry. The hydroxyl group can be used in condensation polymerizations to form polyesters or polyethers. For instance, it could be reacted with diacids or diacyl chlorides. The bromine atom on the phenyl ring provides a site for post-polymerization modification. A polymer containing this monomer unit could be functionalized through the various cross-coupling reactions mentioned previously.

Alternatively, the bromophenyl group could be converted into a polymerizable group, such as a vinyl or styrenyl group, via a Heck or Suzuki coupling. The resulting monomer could then be polymerized through free-radical or controlled radical polymerization techniques to produce polymers with pendant tertiary alcohol groups. These hydroxyl groups could then serve as sites for cross-linking or for grafting other polymer chains. The presence of the bulky pentanol (B124592) group would also influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility.

Brominated compounds are also used as flame retardants, and incorporating this molecule into a polymer could enhance its fire-resistant properties.

Development of Novel Reagents and Catalysts Using the Scaffold

The 4-bromophenyl group is a common starting point for the synthesis of more complex ligands for catalysis. For example, the bromine can be replaced with a phosphine (B1218219) group through reaction with a phosphine source and a strong base, or via a metal-catalyzed coupling reaction. The resulting phosphine could then be used as a ligand for transition metal catalysts. The tertiary alcohol moiety could potentially influence the catalytic activity by providing a secondary coordination site or through steric effects.

Furthermore, ortho-substituted aryl boronates, which can be synthesized from bromophenyl compounds, have been investigated as aryne precursors in transition-metal-catalyzed transformations. acs.orgacs.org This suggests that derivatives of this compound could be developed as precursors for novel reactive intermediates in catalysis.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org Aromatic alcohols are known to participate in self-assembly processes through a combination of hydrogen bonding from the hydroxyl group and π-π stacking interactions from the aromatic rings. nih.govnih.gov

Future Research Directions for 5 4 Bromophenyl 2 Methylpentan 2 Ol

Exploration of Unconventional Activation Methods (e.g., Photoredox catalysis)

The functionalization of aryl bromides is a fundamental transformation in organic synthesis. While traditional cross-coupling reactions are well-established, the exploration of unconventional activation methods such as photoredox catalysis could unlock novel reaction pathways for 5-(4-bromophenyl)-2-methylpentan-2-ol (B6156815). Visible light-mediated photoredox catalysis has emerged as a powerful tool, offering mild reaction conditions and unique reactivity. nih.govprinceton.edu

Future research could focus on utilizing photoredox catalysis for the C-H functionalization of the pentyl chain or for the transformation of the aryl bromide moiety. For instance, the development of a photoredox-catalyzed coupling of the aryl bromide with various nucleophiles could provide a more sustainable alternative to traditional palladium-catalyzed reactions. princeton.edu The tertiary alcohol group might also participate in or direct photocatalytic reactions, leading to the formation of complex cyclic or functionalized products. A detailed investigation into the application of visible light-mediated photocatalysis could lead to challenging and novel bond constructions for this pharmaceutical target. nih.gov

| Potential Photoredox Reactions | Description | Potential Advantages |

| Aryl Bromide Coupling | Coupling of the 4-bromophenyl group with various partners (e.g., amines, thiols, boronic acids). | Milder reaction conditions, avoidance of precious metal catalysts. |

| C-H Functionalization | Direct functionalization of the aliphatic chain. | Increased atom economy, access to novel derivatives. |

| Intramolecular Cyclization | Formation of new ring systems involving the alcohol and aryl groups. | Rapid increase in molecular complexity. |

Development of Highly Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a critical goal in modern chemistry. Future research on this compound should prioritize the development of highly sustainable synthetic routes. This could involve the use of renewable starting materials, the reduction of waste through atom-economical reactions, and the use of greener solvents and catalysts.

One potential approach is the use of biocatalysis, employing enzymes to carry out key synthetic steps with high selectivity and under mild conditions. Another avenue is the exploration of flow chemistry, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. Research into the lifecycle assessment of different synthetic routes would also be valuable in identifying the most sustainable options.

Investigation of Solid-State Reactivity

The study of chemical reactions in the solid state is a rapidly growing field that can offer unique reactivity and selectivity compared to solution-phase chemistry. The solid-state reactivity of this compound, particularly the aryl bromide moiety, is a promising area for future investigation. Techniques such as ball milling could be employed to study Suzuki-Miyaura cross-coupling reactions in the absence of solvents. dntb.gov.ua

Understanding the relationship between the crystal packing of this compound and its solid-state reactivity could lead to the development of novel and highly efficient synthetic methods. dntb.gov.ua Furthermore, solid-state reactions often result in the formation of different polymorphs or crystal forms of the product, which could have important implications for its physical properties and potential applications.

Advanced Applications in Chemical Sensing or Imaging (non-biological)

The photophysical properties of aromatic compounds can often be exploited for applications in chemical sensing and imaging. While the inherent fluorescence of the 4-bromophenyl group in this compound may be weak, its functionalization could lead to the development of novel chemosensors.

Future research could focus on introducing fluorogenic or chromogenic moieties to the molecule that respond to the presence of specific analytes. For example, the tertiary alcohol could be modified to act as a recognition site for certain ions or molecules. The resulting change in the spectroscopic properties of the compound upon binding could then be used for detection. These sensors could find applications in environmental monitoring or materials science for the detection of pollutants or other target molecules.

Computational Design of Novel Derivatives with Tuned Reactivity

Computational chemistry provides a powerful toolkit for the design and prediction of the properties of new molecules. In the context of this compound, computational methods can be employed to design novel derivatives with tailored reactivity and properties.

Density functional theory (DFT) calculations could be used to predict the electronic structure and reactivity of the molecule, guiding the selection of appropriate reaction conditions for its functionalization. Molecular dynamics simulations could be used to study the conformational preferences of the molecule and its interactions with potential binding partners. This computational-guided approach can accelerate the discovery of new derivatives with desired properties, such as enhanced catalytic activity or specific binding affinities for sensing applications. For instance, computational studies could aid in the design of novel anticancer and antimicrobial candidates based on similar bromophenyl structures. nih.gov

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties and reaction mechanisms. | Prediction of reactivity, optimization of reaction conditions. |

| Molecular Docking | Simulation of binding to a target site. | Identification of potential binding partners for sensing applications. |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Understanding of conformational dynamics and stability. |

Q & A

Q. What are the common synthetic routes for 5-(4-Bromophenyl)-2-methylpentan-2-ol, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A primary method involves Friedel-Crafts alkylation using 4-bromophenyl precursors and branched ketones, followed by reduction. For example, aluminum chloride (AlCl₃) can catalyze the alkylation of 4-bromotoluene derivatives with 2-methylpentan-2-one. Subsequent reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the alcohol. Optimization includes:

- Temperature control (0–5°C for exothermic steps).

- Solvent selection (e.g., dichloromethane for Friedel-Crafts).

- Stoichiometric ratios (1:1.2 ketone to aryl halide).

Yield improvements (>80%) are achievable via stepwise purification (distillation/crystallization) .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for a singlet (~1.5 ppm) from the two methyl groups adjacent to the hydroxyl. The 4-bromophenyl group shows aromatic protons as a doublet (δ 7.4–7.6 ppm, J = 8 Hz).

- ¹³C NMR : A quaternary carbon (C-OH) appears at ~70 ppm; brominated aromatic carbons resonate at 120–130 ppm.

- IR : A broad O-H stretch (~3400 cm⁻¹) and C-Br vibration (~550 cm⁻¹).

Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular formula .

Advanced Research Questions

Q. How do halogen substituents (e.g., Br vs. Cl) on the phenyl ring influence the compound’s biological activity or reactivity?